

Physicochemical Properties of Apigenin 7-O-malonylglucoside: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Apigenin 7-O-malonylglucoside*

Cat. No.: *B1235174*

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Introduction

Apigenin 7-O-malonylglucoside is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycosylated derivative of apigenin, where a malonylated glucose molecule is attached at the 7-hydroxy position. This modification often enhances the solubility and stability of the parent apigenin molecule. Found in various plants, including chrysanthemums, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.^{[1][2]} Understanding the physicochemical properties of **Apigenin 7-O-malonylglucoside** is paramount for its isolation, characterization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and insights into its role in cellular signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for **Apigenin 7-O-malonylglucoside** are summarized below.

Table 1: Physicochemical Data for Apigenin 7-O-malonylglucoside

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₂ O ₁₃	[3]
Molecular Weight	518.42 g/mol	[3]
Appearance	White to off-white or yellow powder	[2][4]
CAS Number	86546-87-4	[3]
Computed logP	-0.3	[3]
Solubility	Soluble in DMSO, methanol, ethanol, and other organic solvents.[2][4]	-
Melting Point	Experimental data not readily available. A related compound, Apigenin 7-O-(6"-malonyl-apiosyl-glucoside), has a reported melting point of 347.5 °C.[5]	-
Boiling Point	Experimental data not readily available.	-
pKa	Experimental data not readily available. Flavonoids generally have pKa values in the range of 6.0-11.5.	-

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters of flavonoids like **Apigenin 7-O-malonylglucoside**.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a crystalline solid.^[1]

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Procedure:

- **Sample Preparation:** The sample must be completely dry and in a fine powder form to ensure efficient and reproducible heat transfer.^[6]
- **Capillary Tube Loading:** A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The apparatus is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.^[7]
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is the completion of melting. The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.^[8]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Procedure:

- **Sample Preparation:** An excess amount of **Apigenin 7-O-malonylglucoside** is added to a flask containing the solvent of interest (e.g., water, ethanol, DMSO).
- **Equilibration:** The flask is sealed and placed in a shaker or agitator at a constant temperature. The mixture is shaken for a sufficient time (e.g., 24-48 hours) to reach equilibrium.^[9]
- **Phase Separation:** After equilibration, the solution is allowed to stand to allow undissolved solids to settle. The supernatant is then filtered or centrifuged to remove any remaining solid particles.
- **Concentration Analysis:** The concentration of the dissolved **Apigenin 7-O-malonylglucoside** in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (UV-Vis Spectroscopic Method)

UV-Vis spectroscopy can be employed to determine the acid dissociation constant (pKa) of ionizable compounds like flavonoids.

Principle: The UV-Vis absorption spectrum of an ionizable compound changes with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.

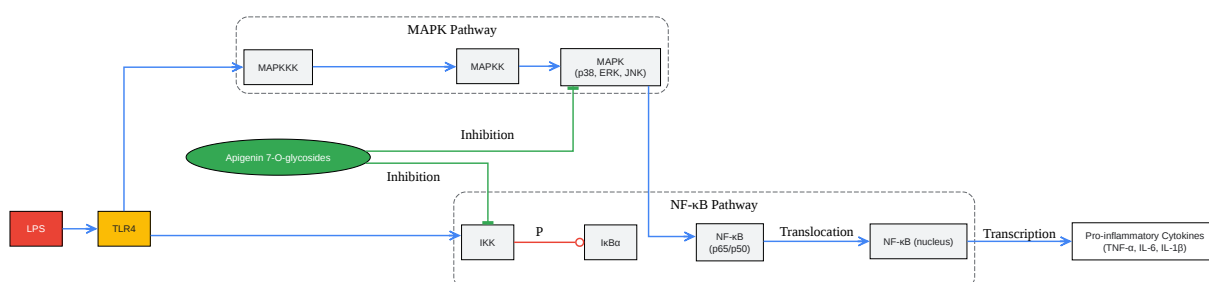
Procedure:

- **Solution Preparation:** A series of buffer solutions with a range of known pH values are prepared. A stock solution of **Apigenin 7-O-malonylglucoside** is prepared in a suitable solvent.
- **Spectroscopic Measurement:** A small aliquot of the stock solution is added to each buffer solution to a constant final concentration. The UV-Vis spectrum of each solution is recorded.

- **Data Analysis:** The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorption is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the titration curve.

Signaling Pathway Involvement

Apigenin and its glycosides, including **Apigenin 7-O-malonylglucoside**, have been shown to modulate various intracellular signaling pathways, contributing to their biological activities. The following diagrams illustrate the key pathways influenced by these compounds.

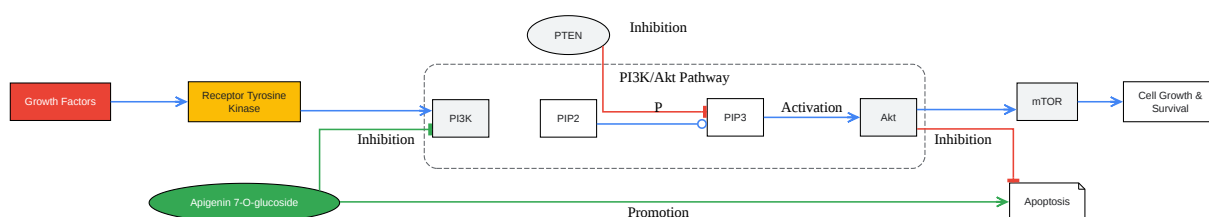


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Caption: Inhibition of MAPK and NF-κB Signaling Pathways.

Apigenin 7-O-glycosides have been demonstrated to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11] This inhibition leads

to a downstream reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .



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Caption: Modulation of the PI3K/Akt/mTOR Signaling Pathway.

Apigenin 7-O-glucoside has been shown to induce apoptosis in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[12] This pathway is crucial for cell growth and survival, and its inhibition can lead to programmed cell death. Apigenin 7-O-glucoside may also act by upregulating the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.

Conclusion

Apigenin 7-O-malonylglucoside presents a compelling profile for further investigation in the fields of pharmacology and drug development. This guide has provided a consolidated overview of its known physicochemical properties and has outlined standardized experimental protocols for their determination. The elucidation of its involvement in key cellular signaling pathways, such as MAPK, NF- κ B, and PI3K/Akt, offers a molecular basis for its observed biological activities. Further research to obtain experimental data for properties like melting point, boiling point, and pKa is crucial for a more complete understanding and to facilitate its translation into clinical applications. The information presented herein serves as a valuable

resource for researchers dedicated to exploring the therapeutic potential of this promising natural compound.

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